molecular formula C₂₄H₃₄D₄O₄ B1163132 Bis(6-methylheptyl) Phthalate-3,4,5,6-d4

Bis(6-methylheptyl) Phthalate-3,4,5,6-d4

Cat. No.: B1163132
M. Wt: 394.58
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Description

Overview and Significance of Bis(6-Methylheptyl) Phthalate-3,4,5,6-d4

This compound (CAS 2209087-06-7) is a deuterium-labeled derivative of diisooctyl phthalate, a high-molecular-weight phthalate widely used as a plasticizer. Its molecular formula, $$ \text{C}{24}\text{D}4\text{H}{34}\text{O}4 $$, features four deuterium atoms at positions 3, 4, 5, and 6 on the phthalate backbone, yielding a molecular weight of 394.58 g/mol. This isotopic labeling enhances its utility in mass spectrometry by providing distinct spectral signatures, enabling precise differentiation from non-deuterated analogs in complex matrices.

The compound’s significance lies in its role as an internal standard for quantifying phthalate contamination in environmental and biological samples. Its structural similarity to common phthalates ensures comparable extraction efficiency and ionization behavior, minimizing matrix effects during analysis.

Historical Context of Deuterated Phthalate Standards

Deuterated phthalates emerged in the late 20th century as analytical chemistry shifted toward isotope-dilution mass spectrometry. Early methods relied on non-deuterated internal standards, which often co-eluted with target analytes, leading to inaccuracies. The synthesis of this compound and related compounds addressed these challenges by introducing stable isotopic labels that resist metabolic degradation and environmental interference.

By the 2010s, advancements in synthetic chemistry, such as the use of deuterated o-xylene precursors, enabled cost-effective production of high-purity deuterated phthalates. This innovation aligned with regulatory demands for stricter phthalate monitoring in consumer products and ecosystems.

Importance in Analytical Chemistry and Environmental Monitoring

This compound is indispensable in:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Serves as an internal standard for quantifying diisooctyl phthalate in plastics, food packaging, and medical devices.
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Facilitates trace-level detection in human urine and serum for biomonitoring studies.
  • Environmental Analysis: Enables precise measurement of phthalate leaching into soil and water systems, supporting compliance with regulations such as the EU’s REACH framework.

Table 1: Key Properties of this compound

Property Value Source
Molecular Formula $$ \text{C}{24}\text{D}4\text{H}{34}\text{O}4 $$
CAS Number 2209087-06-7
Isotopic Purity ≥99 atom % D
Boiling Point 386–388°C (predicted)

Research Scope and Objectives

Current research focuses on:

  • Method Optimization: Enhancing detection limits in wastewater-based epidemiology.
  • Synthetic Innovation: Developing scalable routes using deuterated precursors.
  • Regulatory Compliance: Supporting global bans on endocrine-disrupting phthalates by improving analytical accuracy.

Future directions include expanding applications to emerging contaminants and integrating artificial intelligence for automated data analysis.

Properties

Molecular Formula

C₂₄H₃₄D₄O₄

Molecular Weight

394.58

Synonyms

Deuterated Bis(methylheptyl) Phthalate;  Deuterium Labeled Bis(methylheptyl) Phthalate;  1,2-Benzenedicarboxylic Acid, 1,2-bis(6-Methylheptyl) Ester-d4; _x000B_1,2-Benzenedicarboxylic Acid bis(6-Methylheptyl) Ester-d4;  6-Methyl-1-heptanol Phthalate-d4;  1,2-Be

Origin of Product

United States

Comparison with Similar Compounds

Key Properties

  • Molecular Weight : 390.56 g/mol (unlabelled) .
  • CAS No.: 27554-26-3 .
  • Physical State : Liquid at room temperature .
  • Melting Point : -40°C; Boiling Point : 200°C .
  • Applications : Primarily used in laboratory settings for analytical calibration .

Environmental persistence and bioaccumulation data remain unavailable, highlighting a critical research gap .

Comparison with Similar Compounds

Phthalate derivatives vary in alkyl chain structure, isotopic labeling, and functional groups, which influence their physicochemical properties, applications, and toxicity. Below is a comparative analysis of Bis(6-methylheptyl) Phthalate-3,4,5,6-d4 with five structurally related compounds.

Structural and Functional Comparisons

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications Toxicity Notes
This compound C₂₄D₄H₃₄O₄ (inferred) ~394.58 (estimated) 200 Analytical internal standard Suspected reproductive toxicant
Bis(2-ethylhexyl) Phthalate-3,4,5,6-d4 C₂₄D₄H₃₄O₄ 394.58 231 (at 5 mmHg) Adipogenesis studies; environmental analysis Repr. 1B hazard (EU)
Dicyclohexyl Phthalate-3,4,5,6-d4 C₂₀D₄H₂₂O₄ 334.44 N/A Stable isotope-labeled analytical standard Limited data available
Diisobutyl Phthalate-3,4,5,6-d4 C₁₆D₄H₁₈O₄ ~290.34 (estimated) N/A Research applications (structural studies) No explicit data
Bis(2-ethylhexyl) Tetrabromophthalate C₂₄H₃₄Br₄O₄ 706.14 N/A Flame retardant (e.g., Pyronil 45) Persistent organic pollutant (inferred)

Key Differences and Implications

Alkyl Chain Structure

  • Bis(6-methylheptyl) vs. Bis(2-ethylhexyl) : The 6-methylheptyl group has a longer and more branched alkyl chain compared to 2-ethylhexyl. This increases molecular weight and reduces volatility, as evidenced by the lower boiling point (200°C vs. 231°C at 5 mmHg for the deuterated 2-ethylhexyl variant) .
  • Diisobutyl vs. Dicyclohexyl : Shorter alkyl chains (isobutyl) and cycloaliphatic groups (cyclohexyl) reduce hydrophobicity, affecting environmental mobility .

Isotopic Labeling

  • Deuterated phthalates (e.g., Bis(6-methylheptyl)-d4, Bis(2-ethylhexyl)-d4) are essential for mass spectrometry-based quantification due to their near-identical chromatographic behavior to non-deuterated analogs .
  • Monoisopropyl phthalate-d4 (100 µg/mL in methanol) is tailored for trace analysis in food and environmental samples .

Functional Modifications

  • The tetrabrominated derivative (Bis(2-ethylhexyl) Tetrabromophthalate) incorporates bromine atoms, drastically altering its application to flame retardancy.

Research and Regulatory Considerations

  • Environmental Impact : Bis(2-ethylhexyl) phthalate-d4 is widely studied for its role in microplastic adsorption and endocrine disruption . In contrast, Bis(6-methylheptyl) phthalate-d4 lacks environmental fate data, necessitating further research .
  • Regulatory Status: Bis(2-ethylhexyl) phthalate-d4 is classified as a Repr.

Preparation Methods

Reaction Conditions and Optimization

Phthalic acid is neutralized with potassium carbonate in deuterium oxide (D₂O) to form a soluble potassium phthalate intermediate. A platinum oxide catalyst facilitates hydrogen-deuterium exchange under reflux at 130°C for 72 hours in a sealed reactor. Post-reaction, hydrochloric acid precipitates tetradeuteriophthalic acid, which is filtered and dried.

Table 1: Key Parameters for Platinum-Catalyzed Deuteration

ParameterValue
Temperature130°C
Reaction Time72 hours
Catalyst Loading0.1 g PtO₂ per 40 mL D₂O
Deuteration Efficiency95–98%
Yield85–90%

This method ensures minimal isotopic scrambling, as confirmed by mass spectrometry.

Esterification with Deuterated 6-Methylheptanol

Deuterated phthalic acid undergoes esterification with 6-methylheptanol-d (deuterated at the alkyl chain) to form the target compound. Two primary routes dominate industrial and laboratory settings:

Acid-Catalyzed Esterification

A modified Fischer esterification employs sulfuric acid (2–5 mol%) under reflux with excess deuterated alcohol. The reaction achieves 65–75% conversion after 12 hours but risks sulfonation side reactions.

Silver Salt-Mediated Alkylation

A higher-yielding alternative involves reacting silver tetradeuteriophthalate with deuterated 6-methylheptyl iodide in anhydrous ether. This method avoids acidic conditions, reducing side products:

Ag2(C8D4O4)+2C8D17IBis(6-methylheptyl) Phthalate-3,4,5,6-d4+2AgI\text{Ag}2(\text{C}8\text{D}4\text{O}4) + 2 \text{C}8\text{D}{17}\text{I} \rightarrow \text{this compound} + 2 \text{AgI}

Table 2: Comparative Esterification Methods

MethodYieldPurityReaction Time
Acid-Catalyzed65–75%90–92%12 hours
Silver Salt Alkylation75–80%98–99%24 hours

The silver-mediated route, though slower, offers superior purity by eliminating residual acid catalysts.

Industrial-Scale Production and Purification

Scalable synthesis requires continuous reactors and advanced separation techniques:

Continuous Flow Reactors

Tubular reactors maintain optimal temperature (130–150°C) and pressure (2–3 atm) for esterification, achieving throughputs of 50–100 kg/day. Inline IR spectroscopy monitors deuterium content in real time.

Distillation and Crystallization

Crude product is purified via fractional distillation under reduced pressure (0.1–0.5 mmHg), followed by recrystallization from hexane-ethyl acetate mixtures.

Table 3: Industrial Purification Parameters

StepConditionsOutcome
Distillation90–100°C, 0.1 mmHg99% phthalate
CrystallizationHexane:EtOAc (3:1), −20°C99.5% deuterium purity

Challenges and Mitigation Strategies

Isotopic Dilution

Trace protiated solvents (e.g., H₂O) reduce deuterium content. Solutions include:

  • Rigorous drying of reagents over molecular sieves.

  • Use of deuterated solvents (e.g., DMF-d₇) in critical steps.

Byproduct Formation

Alkyl iodide excess generates dialkyl ether byproducts. Stoichiometric control and iterative washing with Na₂SO₄ mitigate this issue.

Recent Advances in Green Synthesis

Emerging methods prioritize solvent-free conditions and recyclable catalysts:

  • Ionic Liquid Catalysts : Imidazolium-based liquids enable esterification at 100°C with 80% yield and no solvent.

  • Microwave Assistance : Reduces reaction times from 24 hours to 2–3 hours while maintaining 75% yield.

Analytical Validation

Post-synthesis quality control employs:

  • GC-MS/MS : Quantifies deuterium content using m/z ratios (e.g., 394.58 for M⁺).

  • NMR Spectroscopy : Confirms regioselective deuteration via absence of proton signals at 3,4,5,6 positions .

Q & A

Basic: How is Bis(6-methylheptyl) Phthalate-3,4,5,6-d4 synthesized and characterized for use as an internal standard in environmental analysis?

Answer:
The synthesis involves selective deuteration at the 3,4,5,6 positions of the benzene ring using catalytic hydrogen-deuterium exchange or deuterated precursors. Characterization is performed via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to confirm isotopic purity (>98% deuterium incorporation) and structural integrity. Nuclear magnetic resonance (NMR) spectroscopy further validates positional deuteration .

Basic: What analytical techniques are optimal for quantifying this compound in complex matrices?

Answer:
Isotope dilution mass spectrometry (IDMS) is the gold standard. Deuterated analogs serve as internal standards to correct for matrix effects and instrument variability. For lipid-rich biological samples, accelerated solvent extraction (ASE) coupled with silica gel cleanup is recommended prior to LC-MS/MS analysis .

Advanced: How do deuterium substitutions influence the physicochemical properties and environmental fate of Bis(6-methylheptyl) Phthalate compared to its non-deuterated counterpart?

Answer:
Deuterium introduces minor isotopic effects: reduced vapor pressure (≈2–5%) and slightly slower degradation kinetics due to stronger C-D bonds. These differences necessitate calibration in environmental modeling to avoid underestimating persistence in soil-water systems .

Advanced: What methodological strategies address confounding variables in epidemiological studies assessing phthalate exposure using deuterated analogs?

Answer:
Stratified analysis by demographic factors (e.g., age, BMI) and multivariate regression models adjust for confounding. Sensitivity analyses should test robustness against unmeasured variables (e.g., diet, co-exposure to other plasticizers) .

Advanced: How can factorial design optimize experimental parameters for studying degradation pathways of deuterated phthalates under varying environmental conditions?

Answer:
A 2³ factorial design (pH × temperature × microbial activity) identifies interactive effects on hydrolysis and biodegradation rates. Response surface methodology (RSM) further refines optimal conditions for pathway elucidation .

Advanced: What theoretical frameworks guide the integration of in vitro and in vivo data for risk assessment of deuterated phthalate metabolites?

Answer:
Physiologically based pharmacokinetic (PBPK) modeling bridges in vitro metabolic rates (e.g., hepatic clearance) with in vivo tissue dosimetry. Systems biology approaches map metabolite interactions with nuclear receptors (e.g., PPARγ) to predict endocrine disruption .

Advanced: How to resolve contradictions between observed bioaccumulation rates of deuterated phthalates in laboratory versus field studies?

Answer:
Conduct controlled mesocosm experiments simulating field conditions (e.g., sediment organic content, UV exposure). Use sensitivity analysis to isolate variables (e.g., microbial diversity) causing discrepancies between lab and field data .

Basic: What quality control measures ensure the integrity of deuterated phthalate standards during long-term storage?

Answer:
Store standards in amber glass vials with PTFE-lined caps at -20°C under inert gas (argon). Periodically validate stability via GC-MS analysis and compare against freshly prepared calibration curves .

Advanced: What computational models predict the isotopic fractionation patterns of deuterated phthalates in environmental matrices?

Answer:
Density functional theory (DFT) calculates equilibrium isotope effects (EIEs) for hydrolysis reactions. Molecular dynamics (MD) simulations model diffusion coefficients in lipid bilayers to predict bioaccumulation .

Basic: How to validate extraction protocols for this compound in biological samples with high lipid content?

Answer:
Validate using spike-recovery experiments (85–115% recovery acceptable) and matrix-matched calibration. Include a saponification step (0.5 M KOH in ethanol) to hydrolyze triglycerides without degrading phthalates .

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